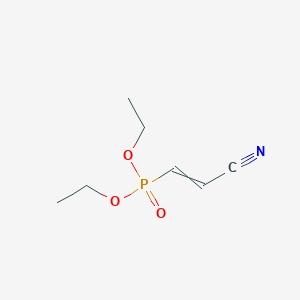

Diethyl (2-cyanoethenyl)phosphonate

Beschreibung

BenchChem offers high-quality Diethyl (2-cyanoethenyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (2-cyanoethenyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

39492-25-6 |

|---|---|

Molekularformel |

C7H12NO3P |

Molekulargewicht |

189.15 g/mol |

IUPAC-Name |

3-diethoxyphosphorylprop-2-enenitrile |

InChI |

InChI=1S/C7H12NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4H2,1-2H3 |

InChI-Schlüssel |

ODBRSIMTHPKUJD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(C=CC#N)OCC |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Mechanism of Action for Diethyl (2-cyanoethenyl)phosphonate in Organic Synthesis

Abstract

Diethyl (2-cyanoethenyl)phosphonate is a highly functionalized and reactive synthetic building block characterized by the presence of a phosphonate group and a cyano group conjugated with a carbon-carbon double bond. This unique electronic arrangement renders the molecule an excellent Michael acceptor and a potent dienophile in cycloaddition reactions. This technical guide provides an in-depth exploration of the core mechanisms of action of diethyl (2-cyanoethenyl)phosphonate in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage the reactivity of this versatile reagent. The guide will detail the underlying principles of its reactivity, provide validated experimental protocols, and present quantitative data to support its application in constructing complex molecular architectures.

Introduction: Structural Features and Synthetic Significance

Diethyl (2-cyanoethenyl)phosphonate, also known as diethyl cyanovinylphosphonate, possesses a vinylphosphonate scaffold activated by a powerful electron-withdrawing cyano group at the α-position. This substitution pattern polarizes the π-system of the double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. The molecule can exist as both (E)- and (Z)-isomers, the stereochemistry of which can influence reactivity and the stereochemical outcome of subsequent reactions.

The primary utility of this reagent stems from its predictable reactivity in two major classes of reactions:

-

Michael (Conjugate) Addition: Acting as a potent Michael acceptor, it readily reacts with a wide range of soft nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

-

[4+2] Cycloaddition (Diels-Alder Reaction): Its electron-deficient nature makes it an excellent dienophile for reactions with electron-rich dienes, providing a direct route to functionalized six-membered rings.

This guide will dissect these mechanisms, providing the causal logic behind experimental design and showcasing the reagent's synthetic potential.

Synthesis of Diethyl (2-cyanoethenyl)phosphonate

A common and effective method for the synthesis of α-cyano-α,β-unsaturated phosphonates is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, in this case, diethyl (cyanomethyl)phosphonate. The use of piperidinium benzoate as a catalyst is often employed to drive the reaction to completion.

Experimental Protocol: Synthesis of (E)-Diethyl 1-cyano-2-phenylethene-2-phosphonate (A Representative Analog)

This protocol is adapted from a reported procedure for a closely related analog and illustrates the general Knoevenagel condensation approach.

-

Reaction Setup: To a solution of benzaldehyde (1.2 equivalents) and diethyl (cyanomethyl)phosphonate (1.0 equivalent) in benzene (approx. 0.125 M solution), add piperidinium benzoate (0.2 equivalents).

-

Reaction Execution: Fit the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux.

-

Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion (typically 24-48 hours), cool the reaction mixture to room temperature.

-

Purification: Wash the mixture with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired (E)-alkenylphosphonate.[1]

Mechanism of Action I: The Michael Addition

The core reactivity of diethyl (2-cyanoethenyl)phosphonate is dominated by its role as a Michael acceptor. The strong electron-withdrawing effects of both the phosphonate and the cyano groups render the β-carbon of the vinyl group highly electrophilic. This facilitates the 1,4-conjugate addition of a wide array of nucleophiles.[2]

The general mechanism proceeds via the attack of a nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by the solvent or during aqueous workup, to yield the final adduct.

Thia-Michael Addition: Reaction with Thiols

Thiols are excellent soft nucleophiles for Michael additions, and their reaction with activated alkenes, known as the thia-Michael addition, is typically efficient and proceeds under mild conditions.[3] This reaction provides a direct route to β-thio-functionalized phosphonates.

-

Reaction Setup: In a round-bottom flask, dissolve diethyl (2-cyanoethenyl)phosphonate (1.0 equivalent) and the desired thiol (1.1 equivalents) in a suitable solvent such as acetonitrile or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution. For highly reactive substrates, the reaction may proceed without a catalyst.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to afford the β-thio-α-cyanophosphonate adduct.

| Nucleophile | Catalyst | Solvent | Yield (%) | Reference |

| Thiophenol | Bi(OTf)₃ (5 mol%) | Acetonitrile | 70-85% (typical) | [4] |

| n-Propylthiol | FeCl₃ (cat.) | Dichloromethane | Good | [5] |

Note: Yields are representative for thia-Michael additions to α,β-unsaturated carbonyl compounds and are expected to be similar for diethyl (2-cyanoethenyl)phosphonate.

Aza-Michael Addition: Reaction with Amines

The conjugate addition of amines, or aza-Michael addition, is a powerful method for synthesizing β-amino phosphonate derivatives, which are valuable scaffolds in medicinal chemistry. The reaction generally proceeds readily with primary and secondary amines.

-

Reaction Setup: Dissolve diethyl (2-cyanoethenyl)phosphonate (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF, or acetonitrile).

-

Nucleophile Addition: Add the amine (1.0-1.2 equivalents) to the solution. The reaction can often be performed neat or with a minimal amount of solvent.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.

-

Purification: If necessary, remove the solvent under reduced pressure. The product can often be isolated in high purity without chromatography, or it can be purified by crystallization or silica gel chromatography.

Mechanism of Action II: The [4+2] Cycloaddition (Diels-Alder Reaction)

The electron-deficient nature of the double bond in diethyl (2-cyanoethenyl)phosphonate makes it a potent dienophile in Diels-Alder reactions. This pericyclic reaction involves the concerted [4+2] cycloaddition with a conjugated diene to form a six-membered ring.[4][6] The reaction is highly stereospecific and provides a powerful tool for the construction of complex cyclic systems with good control over stereochemistry.

The rate and efficiency of the Diels-Alder reaction are enhanced by the electron-withdrawing phosphonate and cyano groups on the dienophile.[6]

Experimental Protocol: General Procedure for Diels-Alder Reaction

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve diethyl (2-cyanoethenyl)phosphonate (1.0 equivalent) and the diene (1.0-2.0 equivalents) in a suitable solvent like toluene or xylene. For volatile dienes like cyclopentadiene, the diene itself can sometimes be used as the solvent.

-

Reaction Conditions: Heat the reaction mixture. The required temperature can range from room temperature for highly reactive dienes to elevated temperatures (80-150 °C) for less reactive partners.

-

Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.

-

Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting cycloadduct can be purified by silica gel column chromatography or crystallization.

Synthetic Utility of Adducts: Tandem Reactions

The products resulting from the Michael addition of carbon nucleophiles to diethyl (2-cyanoethenyl)phosphonate are themselves valuable synthetic intermediates. The phosphonate moiety in the adduct can be deprotonated to form a new phosphonate-stabilized carbanion. This carbanion can then participate in a subsequent Horner-Wadsworth-Emmons (HWE) reaction with an aldehyde or ketone, allowing for the construction of more complex olefinic structures in a tandem fashion.[2]

Conclusion

Diethyl (2-cyanoethenyl)phosphonate is a versatile and highly reactive building block in modern organic synthesis. Its utility is primarily derived from the electron-deficient nature of its carbon-carbon double bond, which is activated by both a phosphonate and a cyano group. This activation predisposes the molecule to two main modes of action: serving as an efficient Michael acceptor for a wide range of nucleophiles and acting as a potent dienophile in [4+2] cycloaddition reactions. The ability to generate functionalized acyclic and cyclic phosphonates with high predictability and control makes this reagent a valuable tool for medicinal chemists and synthetic organic chemists in the development of novel molecular entities. The adducts formed can also be used in subsequent transformations, further expanding their synthetic potential.

References

-

Fray, A., Ben Kraïem, J., Souizi, A., & Amri, H. (2012). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. ARKIVOC, 2012(8), 119-127. [Link]

-

Li, W., et al. (2022). One-Pot Synthesis of α-Amino Bisphosphonates from Nitriles via Tf2O/HC(OR)3-Mediated Interrupted Ritter-Type Reaction. The Journal of Organic Chemistry. [Link]

-

Ding, W., et al. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82369, Diethyl (2-cyanoethyl)phosphonate. [Link]

- Google Patents.

-

Mini, S., & Bodige, S. (2023). Synthesis, synthetic interests, and biological activities of β-substituted vinylphosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(2). [Link]

-

Ghosh, S. K. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. [Link]

- Janecki, T. (2000).

-

Organic Chemistry Portal. Diels-Alder Reaction. [Link]

-

Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Advanced Scientific Research. [Link]

-

Oriental Journal of Chemistry. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 34(1). [Link]

-

Asghari, S. et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

- Chu, C. et al. (Year). Ferric mediated thia-Michael addition reactions. Journal of Advanced Scientific Research.

- Asghari, S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.

-

Asaad, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

Sources

- 1. hbni.ac.in [hbni.ac.in]

- 2. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Diels–Alder Reaction [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Primary Synthesis Pathways for Diethyl (2-cyanoethenyl)phosphonate

Diethyl (2-cyanoethenyl)phosphonate is a key organophosphorus compound valued for its role as a versatile building block in organic synthesis. Its structure, featuring a conjugated system with both a nitrile and a phosphonate group, makes it a potent Michael acceptor and a valuable precursor for the synthesis of more complex molecules. For researchers in medicinal chemistry and materials science, this reagent serves as a gateway to novel phosphonate-containing compounds and α,β-unsaturated nitriles, which are integral to various biologically active agents and functional materials.

This guide provides an in-depth exploration of the primary and most efficient pathway for synthesizing diethyl (2-cyanoethenyl)phosphonate. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind methodological choices. The core of this synthesis relies on the reaction of a phosphonate-stabilized carbanion with an aldehyde, a transformation best understood through the lens of the Knoevenagel Condensation and the Horner-Wadsworth-Emmons (HWE) reaction.

Part 1: Synthesis of the Core Precursor: Diethyl cyanomethylphosphonate

The successful synthesis of the target molecule is critically dependent on the quality and availability of its direct precursor, diethyl cyanomethylphosphonate. The most robust and widely adopted method for preparing this precursor is the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov Reaction: A Cornerstone of C-P Bond Formation

The Michaelis-Arbuzov reaction is a fundamental process for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide. In this specific case, triethyl phosphite serves as the phosphorus nucleophile, and chloroacetonitrile acts as the electrophile.

Mechanism & Rationale: The reaction begins with the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of chloroacetonitrile. This forms a quasi-phosphonium salt intermediate. The displaced chloride ion then attacks one of the ethyl groups on the phosphorus center in a classic SN2 reaction, yielding ethyl chloride as a volatile byproduct and the desired diethyl cyanomethylphosphonate. The formation of the strong phosphoryl (P=O) bond is a key thermodynamic driving force for the reaction.

graphdot {

graph [layout="neato", overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes

TriethylPhosphite [label="Triethyl Phosphite", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Chloroacetonitrile [label="Chloroacetonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Intermediate [label="Quasi-phosphonium\nSalt Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Product [label="Diethyl\ncyanomethylphosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Byproduct [label="Ethyl Chloride (gas)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

TriethylPhosphite -> Intermediate [label="SN2 Attack", arrowhead=vee];

Chloroacetonitrile -> Intermediate [arrowhead=vee];

Intermediate -> Product [label="SN2 Dealkylation\nby Cl⁻", arrowhead=vee];

Intermediate -> Byproduct [arrowhead=vee];

}

Caption: Mechanism of the Knoevenagel-type condensation.

Experimental Protocol: Synthesis of Diethyl (2-cyanoethenyl)phosphonate

This robust protocol is adapted from a peer-reviewed synthesis and is designed for high yield and operational simplicity.

-

Materials:

-

Diethyl cyanomethylphosphonate (1.0 eq)

-

37% Aqueous solution of formaldehyde (4.0 eq)

-

Saturated aqueous solution of potassium carbonate (K₂CO₃) (1.8-2.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer

-

Procedure:

-

In a round-bottom flask, combine diethyl cyanomethylphosphonate (1.0 eq) and the 37% aqueous formaldehyde solution (4.0 eq).

-

Begin vigorous stirring of the mixture at room temperature.

-

Add a saturated aqueous solution of potassium carbonate dropwise over a period of 30 minutes. An exotherm may be observed; maintain the temperature near ambient with a water bath if necessary.

-

After the addition is complete, continue to stir the reaction mixture vigorously for an additional 2 hours at room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride until the solution is neutral or slightly acidic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if required, though it is often obtained in high purity.

-

Self-Validation & Trustworthiness:

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phosphonate.

-

Workup Control: The quenching step with ammonium chloride is critical to neutralize the basic catalyst and prevent potential side reactions during extraction.

-

Product Characterization: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and compared to established data.

Part 3: Data Summary & Workflow Visualization

To provide a clear overview, the key parameters of the synthesis are summarized below.

Table 1: Summary of Knoevenagel Condensation Parameters

Parameter Value / Compound Rationale / Notes Phosphonate Reagent Diethyl cyanomethylphosphonate Provides the activated methylene group for carbanion formation. Carbonyl Source Formaldehyde (37% aq. soln) The simplest aldehyde for producing the ethenyl group. Used in excess to drive the reaction. Base Potassium Carbonate (K₂CO₃) A mild inorganic base sufficient to deprotonate the active methylene group without causing self-condensation of the aldehyde. Solvent Water (from aqueous reagents) The reaction proceeds efficiently in the aqueous medium provided by the reagents. Reaction Time ~2.5 hours Includes dropwise addition and subsequent stirring. Reaction Temperature Room Temperature The reaction is typically exothermic but is controlled at ambient temperature. Typical Yield >70% High yields are consistently reported for this transformation.

```dot

graphdot {

graph [layout="dot", rankdir="TB", splines=true, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Horner-Wadsworth-Emmons olefination protocol using diethyl (2-cyanoethenyl)phosphonate

Application Note: Stereoselective Synthesis of α,β -Unsaturated Nitriles via Horner-Wadsworth-Emmons Olefination

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist Core Reagent: Diethyl (cyanomethyl)phosphonate (DECMP)

Executive Summary & Chemical Context

The Horner-Wadsworth-Emmons (HWE) olefination is a cornerstone carbon-carbon bond-forming reaction in modern synthetic chemistry. When the objective is to introduce a cyanomethylidene (or 2-cyanoethenyl) moiety to an existing molecular scaffold, the reagent of choice is diethyl (cyanomethyl)phosphonate (DECMP).

Unlike traditional Wittig reagents, phosphonate-stabilized carbanions are significantly more nucleophilic, enabling the olefination of sterically hindered or electronically deactivated ketones [1]. Furthermore, the HWE protocol generates water-soluble dialkyl phosphate byproducts, which are easily removed during aqueous work-up, circumventing the notorious purification bottlenecks associated with triphenylphosphine oxide. This protocol is widely utilized in drug discovery, ranging from the synthesis of tamoxifen analogues to the construction of transition-metal-free β -boryl nitriles [1][3].

Mechanistic Causality & Stereocontrol

The defining advantage of the HWE reaction is its predictable thermodynamic control, which overwhelmingly favors the formation of the (E)-alkene. Understanding the causality behind this stereoselectivity is critical for rational reaction optimization:

-

Deprotonation: The highly acidic α -protons of DECMP are abstracted by a base (typically NaH, t -BuOK, or K 2 CO 3 ) to generate a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon. This addition is often reversible. The minimization of steric repulsion between the bulky diethyl phosphate group and the carbonyl substituents drives the equilibrium toward the threo-alkoxide intermediate.

-

Cyclization & Elimination: The alkoxide cyclizes into a highly strained four-membered oxaphosphetane intermediate. Subsequent syn-elimination is the rate-determining step, collapsing the ring to yield the target (E)- α,β -unsaturated nitrile and diethyl phosphate.

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination yielding E-alkenes.

Quantitative Optimization Data

The choice of base and solvent dictates both the yield and the E/Z ratio. Strong bases (NaH) are ideal for standard aldehydes, while milder bases (K 2 CO 3 or DBU/LiCl) are required for base-sensitive substrates to prevent aldol condensation or substrate degradation.

Table 1: Optimization of HWE Olefination Conditions with DECMP

| Entry | Carbonyl Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

| 1 | Acyltrifluoroborate | K 2 CO 3 | THF/H 2 O | RT | 12 | 75 | >99:1 | [1] |

| 2 | Enone | NaH | THF | 0 to RT | 3 | 86 | 85:15 | [2] |

| 3 | Benzophenone | NaH | THF | Reflux | 20 | 89 | >95:5 | [3] |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (gas evolution, color changes) and specific thermodynamic controls are embedded to ensure reproducibility.

Step-by-step experimental workflow for the HWE olefination protocol.

Step 1: Preparation of the Phosphonate Carbanion

-

Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then purge with Argon.

-

Base Suspension: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Suspend in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Low temperatures prevent localized overheating and uncontrolled deprotonation, preserving reagent integrity.

-

Activation: Add diethyl (cyanomethyl)phosphonate (DECMP, 1.2 equiv) dropwise via syringe. Observe the evolution of H 2 gas. Stir for 30 minutes until the suspension transitions to a clear, slightly yellow solution, indicating complete carbanion generation.

Step 2: Nucleophilic Addition

-

Substrate Preparation: Dissolve the target aldehyde or ketone (1.0 equiv) in a minimal volume of anhydrous THF (approx. 1–2 mL/mmol).

-

Addition: Add the carbonyl solution dropwise to the carbanion mixture at 0 °C over 10 minutes. Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, suppressing competitive side reactions such as self-aldol condensation.

Step 3: Olefination and Elimination

-

Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Monitoring: Stir for 1–4 hours. For sterically hindered ketones (e.g., benzophenones), heating to reflux (65 °C) for up to 20 hours may be required to overcome the activation energy barrier of the oxaphosphetane syn-elimination [3]. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc) or LC-MS.

Step 4: Quench and Work-up

-

Quenching: Once complete, cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH 4 Cl (10 mL/mmol). Causality: NH 4 Cl safely neutralizes unreacted NaH without hydrolyzing the newly formed nitrile.

-

Extraction: Transfer to a separatory funnel and extract the aqueous phase with Ethyl Acetate (3 × 20 mL). The water-soluble diethyl phosphate byproduct partitions cleanly into the aqueous layer.

Step 5: Purification and Analytical Validation

-

Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

-

Validation: Confirm the (E)-geometry of the synthesized α,β -unsaturated nitrile via 1 H-NMR. The vinylic proton of the (E)-isomer typically exhibits a distinct chemical shift and coupling constant profile compared to the (Z)-isomer, allowing for precise integration and E/Z ratio determination [2].

References

-

Gosak, K., Črnugelj, M., & Časar, Z. (2025). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. The Journal of Organic Chemistry, 90(22), 7498-7506.[Link]

-

Al-Awar, R. S., et al. (2016). Design and synthesis of triarylacrylonitrile analogues of tamoxifen with improved binding selectivity to protein kinase C. Bioorganic & Medicinal Chemistry Letters, 26(16), 4064-4068.[Link]

Application Notes and Protocols for the Long-Term Storage of Diethyl (2-cyanoethenyl)phosphonate

Introduction

Diethyl (2-cyanoethenyl)phosphonate is a valuable bifunctional molecule utilized in a variety of synthetic applications, including as a reactant in Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated nitriles.[1] Its unique structure, incorporating a phosphonate ester, a cyano group, and an electron-deficient alkene, imparts a high degree of reactivity. This same reactivity, however, presents significant challenges for its long-term storage. Degradation of the material can lead to the formation of impurities that may compromise experimental outcomes, reduce yield, and introduce difficulties in purification.

This document provides a comprehensive guide to the best practices for the long-term storage of diethyl (2-cyanoethenyl)phosphonate, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to maintain the chemical integrity and purity of the compound over extended periods.

Chemical Stability and Degradation Pathways

The stability of diethyl (2-cyanoethenyl)phosphonate is directly influenced by its three key functional groups: the diethyl phosphonate ester, the cyanoethenyl (α,β-unsaturated nitrile) moiety, and the carbon-carbon double bond. Understanding the potential degradation pathways for each is critical to establishing optimal storage conditions.

Hydrolysis of the Phosphonate Ester

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the P-O-C ester bonds to yield the corresponding phosphonic acid and ethanol.[2][3] This process can be catalyzed by trace amounts of water, acids, or bases present in the storage environment.[4] The hydrolysis proceeds in a stepwise manner, first forming the monoester and then the fully hydrolyzed phosphonic acid.[2][4]

-

Acid-Catalyzed Hydrolysis: Protonation of the phosphoryl oxygen increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the phosphorus center leads to the cleavage of the ester bond.

Reactivity of the Cyanoethenyl Group

The electron-withdrawing nature of both the cyano (nitrile) group and the phosphonate group makes the β-carbon of the ethenyl moiety highly electrophilic. This renders the molecule susceptible to nucleophilic addition reactions. More critically for storage, this activated double bond is prone to anionic polymerization.[5][6]

-

Anionic Polymerization: Trace amounts of basic impurities or even moisture can initiate anionic polymerization. The reaction is often rapid and can lead to the formation of oligomers or a solid polymer, rendering the reagent unusable.[5][7] This is a well-documented phenomenon for structurally related cyanoacrylates.[5][6]

Oxidation and Radical Reactions

The carbon-carbon double bond, although electron-deficient, can still be susceptible to oxidation, particularly over long-term storage if exposed to air (oxygen).[8][9] While less common for this specific structure compared to electron-rich alkenes, the potential for radical polymerization, initiated by light or heat, should also be considered, though anionic polymerization is the more probable pathway.[6][7]

The primary degradation pathways are summarized in the diagram below:

Caption: Potential degradation pathways for diethyl (2-cyanoethenyl)phosphonate.

Recommended Long-Term Storage Conditions

To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The following conditions are recommended to ensure the long-term stability of diethyl (2-cyanoethenyl)phosphonate.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C in a non-frost-free freezer | Reduces the rate of all chemical degradation pathways, including hydrolysis and polymerization.[10] A non-frost-free freezer avoids temperature cycling which can promote moisture ingress. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[10] |

| Light | Protection from light (Amber vial) | Minimizes the risk of light-initiated radical reactions.[10] |

| Moisture | Strict exclusion of moisture | Moisture can initiate both hydrolysis of the phosphonate ester and anionic polymerization of the cyanoethenyl group.[3][5] |

| Container | Chemically inert glass with a PTFE-lined cap | Prevents leaching of impurities from the container and ensures a tight seal against the atmosphere.[11] |

Detailed Storage Protocols

Adherence to a strict protocol upon receipt and during subsequent handling is paramount for preserving the quality of the reagent.

Protocol for Initial Receipt and Aliquoting

-

Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Note the physical state of the material (it should be a liquid).

-

Inert Atmosphere Handling: Conduct all manipulations in a glove box or glove bag under a positive pressure of argon or nitrogen. If a glove box is unavailable, use a Schlenk line to handle the material under an inert atmosphere.

-

Aliquoting: To avoid repeated warming and cooling of the bulk material and to minimize the risk of contamination, it is highly recommended to aliquot the reagent into smaller, single-use volumes.[12][13]

-

Use pre-dried, amber glass vials with PTFE-lined screw caps.

-

Dispense the desired volume into each vial.

-

Backfill each vial with inert gas before sealing tightly.

-

-

Labeling: Clearly label each aliquot with the chemical name, CAS number (10123-62-3), date of aliquoting, and concentration (if diluted).[10]

-

Secondary Containment: Place the sealed aliquots inside a larger, labeled secondary container to protect against breakage and to contain any potential leaks.[14]

-

Storage: Immediately transfer the secondary container to a designated -20°C freezer.[15]

Caption: Workflow for the initial handling and aliquoting of the reagent.

Protocol for Use of Stored Aliquots

-

Equilibration: Remove a single aliquot from the freezer and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold reagent.

-

Inert Atmosphere Access: Once at room temperature, open the vial and access the reagent under a stream of inert gas.

-

Immediate Use: Use the required amount of reagent immediately.

-

Disposal of Unused Reagent: It is best practice to discard any unused portion of an opened aliquot to prevent contamination of the stored stock. Do not return unused reagent to the original vial.

Inventory Management and Re-qualification

Maintaining an accurate inventory and periodically re-qualifying the reagent are essential components of a long-term storage strategy.

Inventory Management

-

Maintain a detailed log for all stored aliquots.

-

The log should include:

-

Date of receipt and aliquoting.

-

Storage location (freezer ID, shelf/box number).

-

Number of aliquots and volume per aliquot.

-

Date of use for each aliquot.

-

-

This system ensures traceability and helps monitor consumption rates.

Re-qualification Protocol

For long-term storage (beyond 1-2 years), it is advisable to re-qualify the material to ensure its purity and integrity.

-

Sampling: Select one aliquot from the stored batch for analysis.

-

Analytical Methods:

-

¹H and ³¹P NMR Spectroscopy: This is the most effective method to assess purity. Check for the appearance of new signals corresponding to hydrolysis products (e.g., a shift in the ³¹P signal, disappearance of the ethyl ester signals in ¹H NMR) or polymerization (broadening of signals).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities or degradation products.

-

FT-IR Spectroscopy: Can indicate the presence of hydroxyl groups from hydrolysis or changes in the C=C or C≡N stretching frequencies.

-

-

Purity Assessment: Compare the analytical data to the certificate of analysis of the newly purchased material or to data obtained upon initial receipt.

-

Decision: If the purity is found to be below an acceptable threshold for the intended application (e.g., <95%), the remaining stock should be appropriately labeled as "For non-critical use only" or disposed of according to institutional guidelines.

Safety Precautions

Diethyl (2-cyanoethenyl)phosphonate is a hazardous chemical. Safety Data Sheets for analogous compounds indicate that it should be treated as toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation or burns.[11][15][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations.[15]

By implementing these detailed storage and handling protocols, researchers can ensure the long-term integrity of diethyl (2-cyanoethenyl)phosphonate, leading to more reliable and reproducible scientific outcomes.

References

-

Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. PubMed. [Link]

-

Diethyl (2-cyanoethyl)phosphonate. PubChem, NIH. [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC, NIH. [Link]

-

Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

-

Phosphonate. Wikipedia. [Link]

-

Hydrolysis of Surface-Bound Phosphonate Esters for the Self-Assembly of Multilayer Films. ACS Publications. [Link]

-

Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96%. Cole-Parmer. [Link]

-

SAFETY DATA SHEET - PL PHOSPHONATE 3. MSDS. [Link]

-

Safety Data Sheet Phosphonates (DTPMPA.7Na). Redox. [Link]

-

Storage instructions for chemical reagents. Unspecified Source. [Link]

-

PHOSPHONATES. Ataman Kimya. [Link]

-

A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]

-

Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

-

Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC, NIH. [Link]

-

Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers. ResearchGate. [Link]

-

Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides. Taylor & Francis Online. [Link]

-

Radical Polymerization of Alkyl 2-Cyanoacrylates. PubMed. [Link]

-

Phosphonates. Wasser 3.0. [Link]

-

Reactivity of Alkenes. Chemistry LibreTexts. [Link]

-

The microbial degradation of natural and anthropogenic phosphonates. Queen's University Belfast. [Link]

-

Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. PMC, NIH. [Link]

-

Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]

-

Handling and Storage of Chemicals. University of Ottawa. [Link]

-

Phosphonic acid: preparation and applications. Beilstein Journals. [Link]

Sources

- 1. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyanoacrylate Chemistry and Polymerization Mechanisms [pcbiochemres.com]

- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Storage instructions for chemical reagents [en.hnybio.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]

- 13. stressmarq.cn.com [stressmarq.cn.com]

- 14. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Minimizing unwanted side reactions with diethyl (2-cyanoethenyl)phosphonate

Introduction

Welcome to the technical support center for diethyl (2-cyanoethenyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. Our goal is to help you minimize unwanted side reactions and optimize your synthetic outcomes. Diethyl (2-cyanoethenyl)phosphonate is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated nitriles, which are important building blocks in medicinal chemistry and materials science. However, its unique α,β-unsaturated nature can lead to specific side reactions not typically observed with saturated phosphonate reagents. This guide will provide you with the expertise to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My Horner-Wadsworth-Emmons (HWE) reaction with diethyl (2-cyanoethenyl)phosphonate is giving a low yield of the desired α,β-unsaturated nitrile. What are the common causes?

A1: Low yields in HWE reactions can often be traced back to a few key factors. Here is a systematic approach to troubleshooting:

-

Base Strength and Stoichiometry: The pKa of the α-proton in diethyl (2-cyanoethenyl)phosphonate is higher than in saturated analogs due to the delocalization of the negative charge in the resulting carbanion. A sufficiently strong base is crucial for complete deprotonation.

-

Recommendation: Use a strong base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). Ensure at least one full equivalent of the base is used. For sterically hindered ketones or less reactive aldehydes, a slight excess (1.1-1.2 equivalents) of the base and phosphonate reagent may be beneficial.

-

-

Reaction Temperature: While many HWE reactions proceed at room temperature, the stability of the phosphonate carbanion and the rate of reaction are temperature-dependent.

-

Recommendation: Initiate the deprotonation at 0 °C to ensure controlled formation of the carbanion. After the addition of the carbonyl compound, the reaction can often be allowed to warm to room temperature. For highly reactive substrates, maintaining a lower temperature (-78 °C to 0 °C) may be necessary to prevent side reactions.

-

-

Moisture and Air Sensitivity: The phosphonate carbanion is highly basic and readily quenched by protic sources like water.

-

Recommendation: All glassware should be thoroughly flame- or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

-

-

Purity of Reagents: The purity of both the diethyl (2-cyanoethenyl)phosphonate and the carbonyl compound is critical. Impurities can interfere with the reaction.

Q2: I am observing a mixture of E and Z isomers in my product. How can I improve the stereoselectivity of the reaction?

A2: The stereoselectivity of the HWE reaction is influenced by the reaction conditions and the nature of the substrates.

-

Thermodynamic vs. Kinetic Control: The HWE reaction with stabilized phosphonates like diethyl (2-cyanoethenyl)phosphonate generally favors the formation of the thermodynamically more stable E-alkene.[1][2]

-

To favor the E-isomer:

-

Use a base with a smaller counterion (Li+ > Na+ > K+) to promote the reversibility of the initial addition step, allowing for equilibration to the more stable intermediate that leads to the E-product.[3]

-

Higher reaction temperatures (e.g., room temperature or gentle heating) can also favor the thermodynamic product.

-

-

To favor the Z-isomer (Still-Gennari conditions):

-

While less common for this specific reagent, the principles of the Still-Gennari modification can be applied. This involves using a highly dissociating solvent system (e.g., THF with 18-crown-6) and a potassium base (e.g., KHMDS).[3] This combination kinetically favors the formation of the intermediate leading to the Z-alkene.

-

-

Q3: The purification of my product is difficult due to a water-soluble byproduct. What is this byproduct and how can I effectively remove it?

A3: A significant advantage of the HWE reaction is that the main phosphorus-containing byproduct, diethyl phosphate, is generally water-soluble, which simplifies purification compared to the triphenylphosphine oxide from a standard Wittig reaction.[4][5][6]

-

Workup Procedure:

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract your product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and then with brine to remove the diethyl phosphate salt.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

If the phosphate salt precipitates, adding more water during the workup can help to redissolve it.

Troubleshooting Guide for Specific Side Reactions

The α,β-unsaturated nature of diethyl (2-cyanoethenyl)phosphonate makes it susceptible to side reactions that are not typically observed with saturated phosphonates.

Issue 1: Formation of a Michael Adduct

Symptoms: You observe a byproduct with a mass corresponding to the addition of your phosphonate carbanion (or another nucleophile) to a molecule of diethyl (2-cyanoethenyl)phosphonate.

Causality: Diethyl (2-cyanoethenyl)phosphonate is an electron-deficient alkene and can act as a Michael acceptor.[7][8][9] The phosphonate carbanion, being a potent nucleophile, can attack the β-carbon of another molecule of the starting phosphonate. This is more likely to occur if the carbonyl compound is added too slowly or if it is sterically hindered or electronically deactivated, leading to a buildup of the phosphonate carbanion in the reaction mixture.

Mechanism of Michael Addition Side Reaction

The phosphonate carbanion attacks the β-carbon of another molecule of diethyl (2-cyanoethenyl)phosphonate, leading to a dimeric byproduct.

Caption: Michael addition of the phosphonate carbanion to diethyl (2-cyanoethenyl)phosphonate.

Protocol for Minimizing Michael Addition:

-

Inverse Addition: Add the solution of the generated phosphonate carbanion dropwise to the solution of the aldehyde or ketone. This ensures that the concentration of the phosphonate carbanion remains low throughout the reaction.

-

Temperature Control: Keep the reaction temperature low (0 °C or below) during the addition to slow down the rate of the Michael addition relative to the desired HWE reaction.

-

Use of Additives: In some cases, the addition of a Lewis acid (e.g., LiCl) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the aldehyde or ketone and accelerating the desired reaction.

Issue 2: Polymerization of the Reagent

Symptoms: Formation of an insoluble, intractable solid in the reaction flask, leading to a low yield of the desired product.

Causality: As an electron-deficient alkene, diethyl (2-cyanoethenyl)phosphonate can undergo anionic polymerization, especially in the presence of a high concentration of a strong base (the phosphonate carbanion).[3]

Logical Flow for Troubleshooting Polymerization

Caption: Troubleshooting decision tree for polymerization.

Protocol for Preventing Polymerization:

-

Maintain High Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.2 M) to reduce the likelihood of intermolecular reactions.

-

Control Temperature: As with Michael addition, lower temperatures will disfavor polymerization.

-

Ensure Efficient Stirring: Good mixing is essential to quickly disperse the added reagents and prevent localized high concentrations of the carbanion.

Issue 3: Hydrolysis of the Cyano Group

Symptoms: Observation of a byproduct corresponding to the amide or carboxylic acid analog of your desired product.

Causality: While nitriles are generally stable, they can be hydrolyzed to amides and subsequently to carboxylic acids under strongly acidic or basic conditions, especially with heating.[10][11][12] If the reaction workup involves harsh acidic or basic conditions, or if the reaction is run at elevated temperatures for a prolonged period in the presence of water, hydrolysis of the cyano group can occur.

Protocol to Avoid Cyano Group Hydrolysis:

-

Mild Workup Conditions: Use a buffered or mildly acidic quench, such as saturated aqueous NH₄Cl. Avoid strong acids or bases during the workup.

-

Control Reaction Time and Temperature: Do not heat the reaction mixture unnecessarily for extended periods. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

-

Anhydrous Conditions: Strictly anhydrous conditions during the reaction will prevent hydrolysis of the nitrile.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization for your specific carbonyl compound.

Materials:

-

Diethyl (2-cyanoethenyl)phosphonate

-

Aldehyde or ketone

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Under an argon atmosphere, add NaH (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum. Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under high vacuum for 15-20 minutes. Add anhydrous THF to the flask.

-

Carbanion Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve diethyl (2-cyanoethenyl)phosphonate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Reaction with Carbonyl: Cool the resulting solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Table of Recommended Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| Base | NaH, KOtBu, LDA | Strong base required for efficient deprotonation. |

| Solvent | Anhydrous THF, DME | Aprotic solvents that are compatible with strong bases. |

| Temperature | 0 °C to room temperature | Balances reaction rate and minimizes side reactions. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the carbanion by moisture. |

| Stoichiometry | 1.0-1.1 eq of phosphonate and base | Ensures complete consumption of the carbonyl compound. |

References

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved March 25, 2026, from [Link]

-

PubChem. (n.d.). Diethyl (2-cyanoethyl)phosphonate. Retrieved March 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved March 25, 2026, from [Link]

-

Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved March 25, 2026, from [Link]

-

Krawczyk, H., et al. (2020). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 25(22), 5493. [Link]

-

Wikipedia. (n.d.). Diethylphosphite. Retrieved March 25, 2026, from [Link]

-

de Souza, R. O. M. A., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 709-733. [Link]

-

Chemistry Stack Exchange. (2025, June 23). Horner-Wadsworth-Emmons reaction with ketone. Retrieved March 25, 2026, from [Link]

-

Drożdż, P., et al. (2020). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles. The Journal of Organic Chemistry, 85(15), 9778-9786. [Link]

-

ResearchGate. (n.d.). A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Retrieved March 25, 2026, from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved March 25, 2026, from [Link]

-

Keglevich, G. (2014). Recent advances in Michael addition of H-phosphonates. RSC Advances, 4(22), 11046-11054. [Link]

-

ResearchGate. (n.d.). Synthesis of phosphonate derivatives using diethyl amine. Retrieved March 25, 2026, from [Link]

-

G. E. M. S. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(40), 13197-13201. [Link]

-

ResearchGate. (n.d.). (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Retrieved March 25, 2026, from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). Retrieved March 25, 2026, from [Link]

-

Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved March 25, 2026, from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved March 25, 2026, from [Link]

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved March 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Tandem Horner-Wadsworth-Emmons Olefination/Claisen Rearrangement/Hydrolysis Sequence: Remarkable Acceleration in Water with Microwave Irradiation. Retrieved March 25, 2026, from [Link]

-

Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1459. [Link]

-

ResearchGate. (n.d.). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Retrieved March 25, 2026, from [Link]

Sources

- 1. The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactivity of vinyl phosphonate containing diazoesters: formation, reactivity, and utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Reaction of activated vinyl halides with tervalent phosphorus nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Optimizing Diethyl (2-cyanoethenyl)phosphonate Synthesis

Welcome to the technical support center for the synthesis of diethyl (2-cyanoethenyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the Horner-Wadsworth-Emmons (HWE) reaction for this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing diethyl (2-cyanoethenyl)phosphonate?

The synthesis is achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of a phosphonate-stabilized carbanion, generated from diethyl (cyanomethyl)phosphonate, with an aldehyde (typically formaldehyde or a formaldehyde equivalent like paraformaldehyde). The reaction is known for its reliability and the advantage that its byproduct, a dialkylphosphate salt, is water-soluble, which greatly simplifies purification through aqueous extraction.[1]

Q2: How do I choose the most effective base for deprotonating diethyl (cyanomethyl)phosphonate?

The choice of base is critical as it must be strong enough to deprotonate the α-carbon of the phosphonate to form the reactive carbanion, but not so reactive that it leads to side reactions. The pKa of the C-H bond in diethyl (cyanomethyl)phosphonate is acidic enough to allow for a range of bases.

-

Strong Bases (e.g., NaH, n-BuLi, LDA): These are highly effective for complete and rapid deprotonation. Sodium hydride (NaH) in an anhydrous aprotic solvent like THF is a very common and effective choice.[2] These strong bases ensure a high concentration of the phosphonate carbanion, which can lead to faster reaction rates. However, they are highly sensitive to moisture and require strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

-

Milder Bases (e.g., K₂CO₃, NaOEt, DBU): For substrates that may be sensitive to stronger bases, milder conditions can be employed. An aqueous solution of potassium carbonate (K₂CO₃) has been shown to be effective for the reaction with formaldehyde.[3] Sodium ethoxide (NaOEt) in ethanol is another viable option, particularly as it can be generated in situ.[4] These bases are often less hazardous and easier to handle than pyrophoric reagents like n-BuLi.

Q3: What is the role of the solvent in this HWE reaction?

The solvent must dissolve the reactants and intermediates and influence the reactivity of the base and the resulting carbanion.

-

Aprotic Polar Solvents (e.g., THF, DME): Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are excellent choices, especially when using strong bases like NaH. They are polar enough to dissolve the phosphonate salt intermediates but do not have acidic protons that would quench the carbanion.[5]

-

Protic Solvents (e.g., Ethanol): When using alkoxide bases like sodium ethoxide, the corresponding alcohol (ethanol) is the logical solvent choice.[4] Protic solvents can, in some cases, influence the stereoselectivity of the HWE reaction.

-

Biphasic/Phase-Transfer Conditions: For certain applications, phase-transfer catalysis (PTC) using a system like aqueous NaOH or K₂CO₃ with a non-polar organic solvent (e.g., toluene) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective and scalable.[6][7]

Q4: How does temperature affect the reaction yield and selectivity?

Temperature is a critical parameter that influences both the reaction rate and the stereochemical outcome.

-

Deprotonation Step: This is often carried out at 0 °C to control the initial exothermic reaction, especially with strong bases, and then warmed to room temperature to ensure complete carbanion formation.

-

Aldehyde Addition: The addition of the aldehyde is typically performed at a lower temperature (e.g., 0 °C or even -78 °C) to control the reaction rate and dissipate heat.

-

Reaction Progression: The reaction is then often allowed to warm to room temperature. Higher reaction temperatures can sometimes increase the yield and generally favor the formation of the thermodynamically more stable (E)-alkene.[1]

Troubleshooting Guide

Encountering issues in the lab is a common part of research. This guide provides a systematic approach to resolving the most frequent problems encountered during the synthesis of diethyl (2-cyanoethenyl)phosphonate.

Caption: Troubleshooting workflow for low reaction yield.

Problem 1: Low or No Product Yield

-

Possible Cause: Ineffective deprotonation of the phosphonate.

-

Explanation: The phosphonate carbanion is the key nucleophile. If it doesn't form, the reaction will not proceed. This can happen if the base is not strong enough, has degraded (e.g., old NaH), or if trace amounts of water are present to quench the carbanion.

-

Solution:

-

Verify Base Activity: Use a fresh, unopened container of the base. If using NaH, ensure the mineral oil has been properly washed with anhydrous hexane if required by your protocol.

-

Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

-

Switch to a Stronger Base: If using a mild base like K₂CO₃ is failing, consider switching to a stronger base such as NaH or n-BuLi in anhydrous THF.

-

-

-

Possible Cause: Issues with the formaldehyde source.

-

Explanation: Paraformaldehyde must be depolymerized to formaldehyde to react. This process can be slow or incomplete. Aqueous formaldehyde contains water, which can interfere with strong bases.

-

Solution:

-

Paraformaldehyde: Gently heat the reaction mixture if using paraformaldehyde to aid depolymerization, but be mindful of potential side reactions at high temperatures.

-

Aqueous Formaldehyde: This is best used with bases that are tolerant to water, such as an aqueous solution of K₂CO₃.[3] Do not use aqueous formaldehyde with bases like NaH or n-BuLi.

-

-

Problem 2: Formation of Significant Side Products

-

Possible Cause: Self-condensation of the aldehyde or other base-mediated side reactions.

-

Explanation: Formaldehyde can undergo the Cannizzaro reaction in the presence of a strong base. Additionally, the product, an electron-deficient alkene, could potentially react further under basic conditions.

-

Solution:

-

Control Reagent Addition: Add the phosphonate carbanion solution slowly to the aldehyde (or vice-versa, depending on the protocol) at a reduced temperature (e.g., 0 °C) to maintain a low concentration of the reactive species and minimize side reactions.

-

Use Milder Conditions: Consider using a weaker base that is still effective for deprotonation but less likely to promote side reactions. The Masamune-Roush conditions (LiCl and DBU) are a classic example of a milder HWE protocol.[8]

-

-

Problem 3: Reaction Does Not Go to Completion

-

Possible Cause: Insufficient amount of base or insufficient reaction time/temperature.

-

Explanation: The deprotonation may be an equilibrium process, or the reaction kinetics may be slow under the chosen conditions.

-

Solution:

-

Increase Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

-

Increase Reaction Time/Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction has stalled, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C or reflux, solvent permitting).

-

-

Experimental Protocols & Data

Data Summary: Common Solvent and Base Conditions

The following table summarizes common conditions for the HWE reaction of diethyl (cyanomethyl)phosphonate with aldehydes. While specific yields for the reaction with formaldehyde are not always published, these systems provide excellent starting points for optimization.

| Base | Solvent | Typical Temperature | Advantages | Disadvantages | Reference |

| NaH | THF | 0 °C to RT | High yield, strong base ensures full deprotonation. | Requires strictly anhydrous conditions, H₂ gas evolution. | [2] |

| NaOEt | Ethanol | Room Temperature | Easy to handle, good for base-sensitive substrates. | May be slower, potential for transesterification. | [4] |

| K₂CO₃ | Water/Dioxane | Room Temperature | Inexpensive, water-tolerant, safe. | May result in lower yields, biphasic reaction. | [3] |

| DBU / LiCl | Acetonitrile | Room Temperature | Very mild, suitable for sensitive substrates. | May require longer reaction times, LiCl must be anhydrous. | [8] |

| K₂CO₃ / PTC | Toluene / H₂O | 50-80 °C | Scalable, avoids strictly anhydrous solvents. | Requires a phase-transfer catalyst (e.g., TBAB). | [6][7] |

General Protocol for Synthesis (K₂CO₃ Method)

This protocol is adapted from a reported procedure and is a robust starting point due to its use of a mild, easy-to-handle base and aqueous conditions.[3]

Materials:

-

Diethyl (cyanomethyl)phosphonate

-

Formaldehyde (37% aqueous solution)

-

Potassium carbonate (K₂CO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (or Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add diethyl (cyanomethyl)phosphonate (1.0 equiv).

-

Reagent Addition: Add the 37% aqueous formaldehyde solution (4.0 equiv).

-

Base Addition: Prepare a saturated aqueous solution of potassium carbonate. Add this solution (1.8-2.0 equiv of K₂CO₃) dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product).

-

Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by flash column chromatography on silica gel if necessary.

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

References

-

Modification of synthesis and investigation of properties for 2-cyanoacrylates. PubMed, [Link]

-

Third-Liquid Phase Transfer Catalysis for Horner–Wadsworth–Emmons Reactions of “Moderately Acidic” and “Weakly Acidic” Phosphonates. ResearchGate, [Link]

-

Combining the Catalytic Enantioselective Reaction of Visible-Light-Generated Radicals with a By-Product Utilization System. The Royal Society of Chemistry, [Link]

-

Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI, [Link]

-

Wittig and Wittig-Horner reactions under phase transfer catalysis conditions. ResearchGate, [Link]

-

Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... ResearchGate, [Link]

-

diethyl 2-(cyclohexylamino)vinylphosphonate. Organic Syntheses, [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal, [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia, [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE, [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Support Center: Chromatography & Purification of Diethyl (2-Cyanoethenyl)phosphonate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and purify diethyl (2-cyanoethenyl)phosphonate[also known as diethyl 2-cyanovinylphosphonate]. This highly polar Michael acceptor is a cornerstone intermediate in the synthesis of 5'-vinylphosphonate (5'-VP) modified oligonucleotides.

Achieving absolute chromatographic resolution of the (E)- and (Z)-isomers is not just a synthetic preference—it is a strict pharmacological mandate. The (E)-isomer of 5'-VP acts as a metabolically stable phosphate mimic that perfectly shape-fits into the MID domain of the human Ago2a protein within the RNA-induced silencing complex (RISC)[1]. This protects the siRNA from 5'-to-3' exonucleases and dramatically enhances in vivo efficacy[2]. Conversely, the (Z)-isomer is a poor mimic, sterically clashes within the binding pocket, and is biologically inactive[1].

Below is our comprehensive troubleshooting guide, protocol repository, and data center to help you master this challenging purification.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do my (E)- and (Z)-isomers co-elute on standard normal-phase silica, and how can I force resolution?

-

Causality: The dipole moments of the (E)- and (Z)-isomers are structurally similar. On bare normal-phase silica, the highly polar diethyl phosphonate moiety dominates the stationary phase interaction via strong hydrogen bonding with silanol groups. This overwhelming polar interaction masks the subtle geometric differences of the cyanoethenyl group, leading to co-elution.

-

Solution: To force resolution, you must dampen the phosphonate-silanol interaction. We recommend using a highly optimized, shallow gradient of methanol in dichloromethane (e.g., 5% to 7% MeOH/CH 2 Cl 2 ) for flash chromatography[1]. For complete baseline resolution, especially at scale, transitioning to Reverse-Phase HPLC (RP-HPLC) is mandatory, as it shifts the separation mechanism from polar hydrogen-bonding to hydrophobic surface-area interactions.

Q2: I am experiencing severe streaking and poor mass recovery on silica gel. What is the mechanism behind this, and how is it prevented?

-

Causality: The P=O bond of the phosphonate is an exceptionally strong hydrogen bond acceptor. It binds irreversibly to the highly acidic, unassociated silanol groups on the silica surface. This causes the compound to drag through the column (streaking) rather than eluting in a tight band, destroying your recovery yields.

-

Solution: Pre-treat (cap) your silica column with 1% triethylamine (TEA) in your starting mobile phase. TEA neutralizes the acidic silanols, converting them into a uniform, less reactive surface. This prevents irreversible adsorption and restores sharp peak shapes.

Q3: During RP-HPLC scale-up, my cyanoethenyl derivative degrades. What is going wrong?

-

Causality: Diethyl (2-cyanoethenyl)phosphonate is a potent Michael acceptor. In RP-HPLC, standard buffers like 0.1% Trifluoroacetic Acid (TFA) lower the pH significantly. Prolonged exposure to aqueous acidic conditions during fraction pooling and lyophilization can induce hydration of the nitrile or addition of water across the double bond.

-

Solution: Immediately freeze and lyophilize your HPLC fractions. Do not let them sit at room temperature in the acidic buffer. Alternatively, switch to a milder, volatile buffer like 0.1 M Triethylammonium acetate (TEAA) at pH 7.0, which preserves the integrity of the Michael acceptor while maintaining chromatographic resolution.

Section 2: Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can verify the success of each step before proceeding to the next.

Protocol A: Normal Phase Flash Chromatography for Crude Cleanup

Use this protocol to remove bulk impurities and achieve partial E/Z enrichment before HPLC.

-

Column Preparation: Pack a silica gel column using CH 2 Cl 2 containing 1% (v/v) Triethylamine (TEA). Flush with 3 column volumes (CV) to fully cap the acidic silanols.

-

Sample Loading: Because the crude mixture is highly polar, dissolve it in a minimum amount of CH 2 Cl 2 , add Celite (1:2 mass ratio to crude), and evaporate to dryness. Dry-load this powder onto the top of the column.

-

Elution: Run a shallow gradient from 0% to 7% Methanol in CH 2 Cl 2 over 15 CVs[1].

-

Fraction Collection: Collect small fractions (e.g., 15 mL for a 50 g column) as the isomers will elute closely together.

-

Self-Validation Check: Spot the collected fractions on a silica TLC plate. Co-spot with the crude mixture. If the phosphonate is streaking on the TLC plate (R f ~0.2-0.4 but elongated), your TEA capping failed. The spot must be tight and circular to validate successful column preparation.

Protocol B: Preparative RP-HPLC for Absolute E/Z Resolution

Use this protocol to isolate the pure (E)-isomer for downstream siRNA conjugation.

-

System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Buffer Preparation: Prepare Buffer A (0.05% TFA in Milli-Q Water) and Buffer B (0.05% TFA in Acetonitrile)[1].

-

Gradient Execution: Inject the enriched mixture from Protocol A. Run a linear gradient of 5–95% Buffer B over 25 minutes at a flow rate of 20 mL/min[1]. Monitor UV absorbance at 215 nm and 254 nm.

-

Isolation: The (Z)-isomer typically elutes slightly earlier than the (E)-isomer due to its more compact hydrodynamic radius. Immediately flash-freeze the collected fractions in liquid nitrogen and lyophilize.

-

Self-Validation Check: Run an analytical 31 P NMR on the isolated fractions. The (E)-isomer must exhibit a distinct downfield chemical shift (e.g., δ 18.14 ppm in DMSO- d6 ) compared to the (Z)-isomer ( δ 15.85 ppm)[1]. If your sample shows a mixed signal, your HPLC gradient was too steep.

Section 3: Quantitative Data Comparison

The following table synthesizes the quantitative performance metrics of the two primary chromatographic methods used for these derivatives.

| Chromatographic Parameter | Normal Phase (Silica Gel) | Reverse-Phase (Preparative HPLC) |

| Stationary Phase | Bare Silica (TEA capped) | C18 (Octadecyl carbon chain) |

| Mobile Phase | 5–7% MeOH in CH 2 Cl 2 | 5–95% MeCN in H 2 O |

| Buffer / Modifier | 1% Triethylamine (TEA) | 0.05% Trifluoroacetic Acid (TFA) |

| Separation Mechanism | Hydrogen bonding (Polarity) | Hydrophobic surface area |

| E/Z Resolution ( Rs ) | Partial ( Rs < 1.0) | Baseline ( Rs > 1.5) |

| Mass Recovery | 60 - 75% (Prone to tailing) | > 90% (Highly efficient) |

| Primary Use Case | Bulk crude cleanup | Final isolation of pure (E)-isomer |

Section 4: Process & Pathway Visualizations

Fig 1: Two-stage chromatographic workflow for resolving E/Z-diethyl 2-cyanovinylphosphonate.

Fig 2: Mechanism of 5'-(E)-VP vs (Z)-VP siRNA activation and degradation pathways.

References

-

Title: Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-(E)- and 5′-(Z)-Vinylphosphonate-Modified siRNA Conjugates Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo Source: Nucleic Acids Research - PMC URL: [Link]

-

Title: Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity Source: Nucleic Acids Research - PMC URL: [Link]

Sources

Temperature optimization for diethyl (2-cyanoethenyl)phosphonate Michael additions

Module: Temperature Optimization for Michael Additions

Overview Welcome to the Application Scientist Support Portal. Diethyl (2-cyanoethenyl)phosphonate is a highly reactive, doubly-activated Michael acceptor. Because it possesses both a phosphonate and a cyano electron-withdrawing group (EWG), it is highly susceptible to nucleophilic attack. However, this dual-activation also makes the resulting adducts highly prone to reversibility and side reactions. This guide provides causal troubleshooting and validated protocols to help you optimize temperature conditions, ensuring kinetic control and high stereoselectivity in your drug development workflows.

Quantitative Temperature Matrix

Use this matrix to benchmark your expected reaction kinetics and thermodynamic outcomes based on your operating temperature.

| Operating Temperature | Reaction Kinetics | Control Regime | Retro-Michael Risk | Selectivity (ee / dr) |

| -78 °C to -40 °C | Sluggish | Purely Kinetic | Negligible | Excellent |

| 0 °C to 4 °C | Moderate | Balanced | Low | Good to Excellent |

| 20 °C to 25 °C (RT) | Fast | Thermodynamic Onset | High | Moderate (Equilibration) |

| > 40 °C | Very Fast | Purely Thermodynamic | Severe (Degradation) | Poor |

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between thermal energy and mechanistic divergence.